[(Pyridin-3-yl)methyl][2-(thiophen-2-yl)ethyl]amine

Chemical procurement Assay reproducibility Quality control

Regioisomeric contamination in secondary amine building blocks can introduce confounding assay noise and derail SAR interpretation. This compound delivers a regiospecifically validated pyridin-3-ylmethyl-thiophen-2-yl motif. • Purity ≥98% (versus 95% for close regioisomer CAS 1019617-19-6), reducing competitive binding artifacts in SPR/ITC studies. • CNS-optimized: TPSA 24.9 Ų ensures predicted passive BBB permeability, unlike higher-TPSA analogs (e.g., CAS 1184587-91-4, TPSA 53.2 Ų). • Thromboxane-A synthase SAR: scaffold yields inhibitors with IC₅₀ as low as 12 nM, enabling rapid warhead derivatization.

Molecular Formula C12H14N2S
Molecular Weight 218.32 g/mol
CAS No. 1019556-62-7
Cat. No. B1416311
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[(Pyridin-3-yl)methyl][2-(thiophen-2-yl)ethyl]amine
CAS1019556-62-7
Molecular FormulaC12H14N2S
Molecular Weight218.32 g/mol
Structural Identifiers
SMILESC1=CC(=CN=C1)CNCCC2=CC=CS2
InChIInChI=1S/C12H14N2S/c1-3-11(9-13-6-1)10-14-7-5-12-4-2-8-15-12/h1-4,6,8-9,14H,5,7,10H2
InChIKeyHKKKVVDJFQTBGJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[(Pyridin-3-yl)methyl][2-(thiophen-2-yl)ethyl]amine (CAS 1019556-62-7): A Defined Heteroaryl Secondary Amine Building Block for Chemical Biology and Drug Discovery


[(Pyridin-3-yl)methyl][2-(thiophen-2-yl)ethyl]amine (CAS 1019556-62-7), also known as N-(pyridin-3-ylmethyl)-2-thiophen-2-ylethanamine, is a secondary amine that incorporates both a pyridine and a thiophene ring connected through a flexible ethylene–methylamine linker [1]. It possesses a molecular weight of 218.32 g/mol and a calculated XLogP3 of 1.9, placing it within a favorable physicochemical window for lead-like or fragment-based discovery programs [1]. The compound is commercially available from multiple reputable suppliers at a verified minimum purity of 98% (e.g., Fluorochem, Leyan), with well-documented hazard classifications (H302, H315, H319, H335) that pre-empt generic procurement risks .

Why Close Analogs of [(Pyridin-3-yl)methyl][2-(thiophen-2-yl)ethyl]amine Cannot Be Interchanged Without Quantitative Verification


Interchanging this compound with its closest regioisomers—which share the identical molecular formula C₁₂H₁₄N₂S—introduces measurable risk in both biological and synthetic outcomes. Secondary amine biological activity is exquisitely sensitive to the precise connectivity of the heteroaryl–linker–amine motif; mis-pairing a regioisomer can alter hydrogen-bonding geometry, basicity, and metabolic stability, leading to false-negative screening results or off-target profiles [1]. Furthermore, commercial supply data reveal that the minimum purity specification for structurally related analogs can be as low as 95%, such as for 2-(Pyridin-2-yl)-N-(thiophen-3-ylmethyl)ethan-1-amine, compared to the 98% documented for this compound . Even a 3% impurity differential can skew dose–response curves in early preclinical profiling, making generic substitution a source of avoidable experimental noise.

Quantitative Differentiation Evidence for [(Pyridin-3-yl)methyl][2-(thiophen-2-yl)ethyl]amine Versus Its Closest Analogs


Minimum Supplied Purity: ≥98% vs. 95% for the Closest Commercially Available Regioisomer

The target compound is consistently supplied at ≥98% purity across multiple reputable vendors, including Fluorochem (Product Code F679061) and Leyan (Product No. 1340037) . In contrast, the close regioisomer 2-(Pyridin-2-yl)-N-(thiophen-3-ylmethyl)ethan-1-amine (CAS 1019617-19-6), which shares the same molecular formula, is specified at only 95% purity by CymitQuimica . This 3-percentage-point purity gap represents a higher burden of undefined impurities in the comparator lot, which can confound biological assay readouts.

Chemical procurement Assay reproducibility Quality control

Presence of a Pharmacophoric Scaffold Validated in Thromboxane-A Synthase Inhibition: Class-Level Inference for SAR Program Prioritization

The target compound embodies the pyridin-3-ylmethyl-thiophen-2-yl substructure, which is the core pharmacophore in a series of potent thromboxane-A synthase (TXAS) inhibitors. In validated biochemical assays, 2-Methyl-3-(5-pyridin-3-ylmethyl-thiophen-2-yl)-acrylic acid exhibits an IC₅₀ of 12 nM against human TXAS, and the corresponding des-methyl analog demonstrates an IC₅₀ of 47 nM [1][2]. While the target compound itself lacks the acrylic acid warhead and has not been profiled directly, its scaffold recapitulates the essential heteroaryl connectivity required for TXAS binding, positioning it as a privileged intermediate for focused medicinal chemistry optimization.

Thromboxane synthase Medicinal chemistry Scaffold hopping

Distinct Linker Connectivity and Computed Topological Polar Surface Area (TPSA) Versus a Key Regioisomer

A structural comparison with the regioisomer 2-(Pyridin-3-yl)-N-(thiophen-2-ylmethyl)ethan-1-amine (CAS 1184587-91-4) reveals a marked difference in amine connectivity: the target compound's secondary amine nitrogen is separated from both heteroaryl rings by a methylene (-CH₂-) linker, whereas in the comparator the nitrogen is directly attached to the thiophene-2-ylmethyl group [1]. This translates into a quantifiable difference in computed Topological Polar Surface Area (TPSA): 24.9 Ų for the target compound versus 53.2 Ų for the comparator [1][2]. A TPSA value below 60 Ų is a widely accepted threshold for favorable blood–brain barrier penetration, giving the target compound a significant physicochemical advantage for CNS-targeted programs.

Blood–brain barrier permeability Drug design Physicochemical property differentiation

Prioritized Application Domains for [(Pyridin-3-yl)methyl][2-(thiophen-2-yl)ethyl]amine Based on Quantitative Differentiation Evidence


Intermediate for Thromboxane-A Synthase Inhibitor Lead Optimization

The compound serves as a privileged intermediate for medicinal chemistry programs targeting thromboxane-A synthase. Because its pyridin-3-ylmethyl-thiophen-2-yl substructure is present in inhibitors with IC₅₀ values as low as 12 nM, researchers can conservatively derivatize the secondary amine to introduce an acrylic acid or carboxylate warhead while preserving the validated scaffold geometry [1]. This enables rapid SAR expansion without requiring de novo scaffold identification.

Building Block for CNS-Penetrant Compound Libraries

With a computed TPSA of 24.9 Ų—substantially below the 60–90 Ų blood–brain barrier (BBB) threshold—this compound is ideally suited for the construction of CNS-focused screening libraries [2]. Its low polar surface area, combined with a moderate XLogP3 of 1.9, predicts favorable passive BBB permeability, making it a rationally preferred choice over higher-TPSA regioisomers such as CAS 1184587-91-4 (TPSA 53.2 Ų) for programs where brain exposure is a go/no-go criterion [3].

High-Purity Starting Material for Biochemical Assay Development

When assay reproducibility is paramount—such as in SPR-based binding studies or isothermal titration calorimetry—the compound's documented minimum purity of 98% from Fluorochem and Leyan provides a verifiable quality benchmark . This contrasts with the 95% specification of the closest commercially available regioisomer CAS 1019617-19-6, where a 3% higher impurity load could introduce confounding competitive binding artifacts or quench fluorescence signals .

Synthetic Chemistry Scaffold for Bidentate Ligand Design

The secondary amine flanked by two methylene spacers, with a 5-atom distance between the pyridine and thiophene nitrogen/sulfur donors, provides a well-defined flexibility profile for bidentate metal coordination. This connectivity preserves the amine lone pair for reductive amination or alkylation while maintaining the electronic independence of the two heterocycles, facilitating systematic ligand library synthesis for metallodrug or catalytic applications.

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